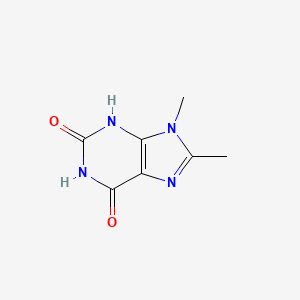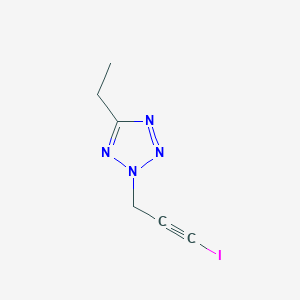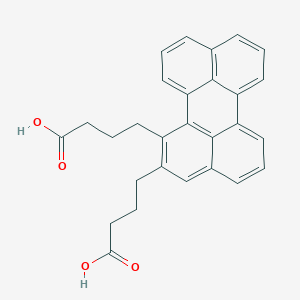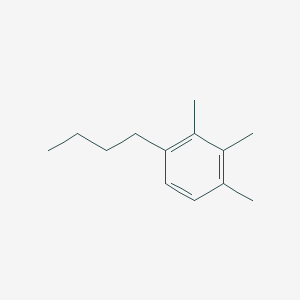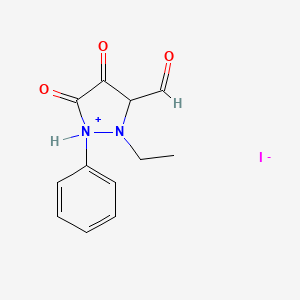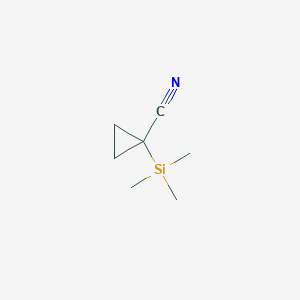
1-(Trimethylsilyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C7H13NSi. It is a derivative of cyclopropane, a three-membered carbon ring, with a trimethylsilyl group and a nitrile group attached to the same carbon atom. This compound is known for its stability and versatility in organic synthesis, particularly in the formation of cyclopropyl groups .
Preparation Methods
1-(Trimethylsilyl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, the compound can be prepared by the desilylative condensation reactions of electronegatively substituted 1-(trimethylsilyl)cyclopropanes under mild reaction conditions with reagents like TBAF or BTAF .
Chemical Reactions Analysis
1-(Trimethylsilyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include TBAF, BTAF, and various organometallic reagents. Major products formed from these reactions include cyclopropyl amines, cyclopropyl ketones, and other substituted cyclopropane derivatives .
Scientific Research Applications
1-(Trimethylsilyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of cyclopropyl groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)cyclopropane-1-carbonitrile involves the formation of a cyclopropyl anion under mild reaction conditions with reagents like TBAF or BTAF. This anion can undergo aldol condensation reactions to form carbon-carbon bonds. The compound exhibits predictable positional selectivity and high compatibility with various functional groups, making it an excellent reagent for constructing complex molecules .
Comparison with Similar Compounds
1-(Trimethylsilyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
1-(Trimethylsilyl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
1-(Trimethylsilyl)propyne: Contains a triple bond, resulting in different chemical properties and reactivity
The uniqueness of this compound lies in its stability, ease of handling, and versatility in forming cyclopropyl groups under mild conditions.
Properties
CAS No. |
91686-39-4 |
|---|---|
Molecular Formula |
C7H13NSi |
Molecular Weight |
139.27 g/mol |
IUPAC Name |
1-trimethylsilylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H13NSi/c1-9(2,3)7(6-8)4-5-7/h4-5H2,1-3H3 |
InChI Key |
BZEFJPIGKYJQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


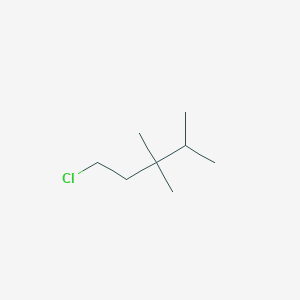
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)


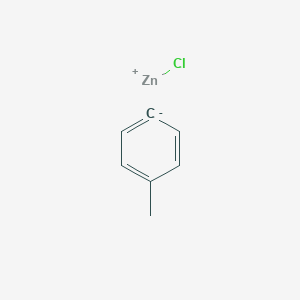

![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


